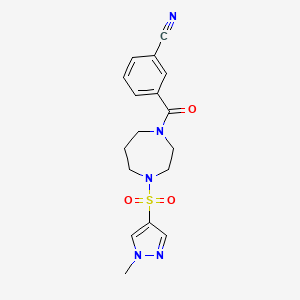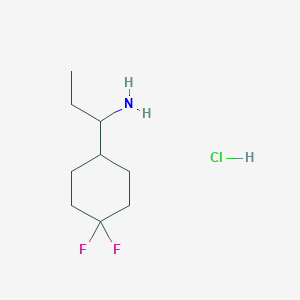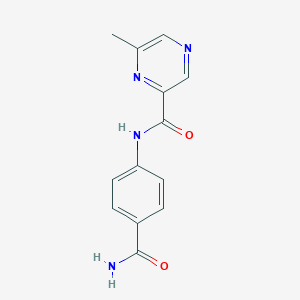
N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide, also known as CP-690,550, is a synthetic compound that belongs to the family of Janus kinase (JAK) inhibitors. JAK inhibitors are a class of drugs that are used to treat a variety of autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. CP-690,550 is a highly selective inhibitor of JAK3, which is a key player in the immune system.
Mécanisme D'action
N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide selectively inhibits JAK3, which is a key component of the signaling pathway of several cytokines involved in immune cell activation, proliferation, and differentiation. By inhibiting JAK3, N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide reduces the production of pro-inflammatory cytokines such as interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-7 (IL-7), interleukin-9 (IL-9), interleukin-15 (IL-15), and interleukin-21 (IL-21). This leads to a reduction in immune cell activation and proliferation, which in turn reduces inflammation and tissue damage.
Effets Biochimiques Et Physiologiques
N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide has been shown to have a significant impact on the immune system. In animal models, N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide has been shown to reduce the number of activated T cells and B cells, as well as the production of pro-inflammatory cytokines. In patients with rheumatoid arthritis, N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide has been shown to reduce the signs and symptoms of the disease, as well as slow the progression of joint damage. In patients with psoriatic arthritis, N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide has been shown to improve joint symptoms and skin lesions. In patients with ulcerative colitis, N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide has been shown to induce and maintain clinical remission.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide is its high selectivity for JAK3, which reduces the risk of off-target effects. Another advantage is its oral bioavailability, which makes it easy to administer to patients. One limitation of N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide is its potential to increase the risk of infections due to its immunosuppressive effects. Another limitation is its potential to cause liver toxicity, which requires careful monitoring in patients.
Orientations Futures
There are several future directions for research on N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide. One direction is to explore its potential in other autoimmune and inflammatory diseases, such as systemic lupus erythematosus and type 1 diabetes. Another direction is to investigate the optimal dosing and duration of treatment to achieve the best therapeutic outcomes while minimizing the risk of side effects. Finally, there is a need to develop biomarkers that can predict the response to N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide and monitor its efficacy and safety in patients.
Méthodes De Synthèse
N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,6-dimethylpyrazine-3,5-dicarboxylic acid with 4-aminobenzamide followed by carbamoylation using phosgene. The final product is obtained after purification by column chromatography and recrystallization.
Applications De Recherche Scientifique
N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide has been extensively studied for its therapeutic potential in various autoimmune and inflammatory diseases. Several preclinical studies have demonstrated the efficacy of N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide in animal models of rheumatoid arthritis, psoriasis, and multiple sclerosis. Clinical trials have also shown promising results in patients with rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.
Propriétés
IUPAC Name |
N-(4-carbamoylphenyl)-6-methylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-8-6-15-7-11(16-8)13(19)17-10-4-2-9(3-5-10)12(14)18/h2-7H,1H3,(H2,14,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUONAQTEFIVCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)C(=O)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

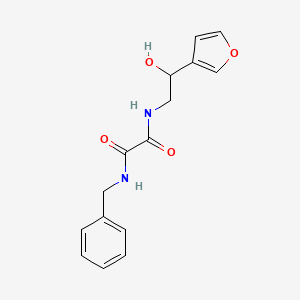
![N-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-phenylacetamide](/img/structure/B2590654.png)
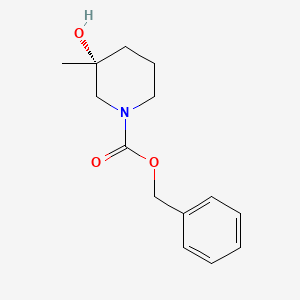
![3-(4-chlorobenzyl)-8-(3-(dimethylamino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2590658.png)
![9-isopropyl-5-methyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2590659.png)
![N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide](/img/structure/B2590661.png)
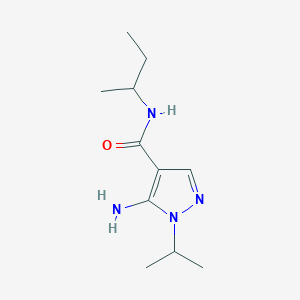
![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2590664.png)
![N-[(2S)-butan-2-yl]-1-(2-chlorophenyl)-N-methylisoquinoline-3-carboxamide](/img/structure/B2590666.png)
![3-((5-((2-fluorobenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2590668.png)
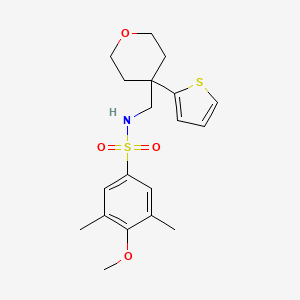
![N-(3,5-dimethylphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
